3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile
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Overview
Description
3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile is a chemical compound that features a triazole ring, a sulfanyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile compound under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound, often under basic conditions.
Attachment to Benzonitrile: The final step involves coupling the triazole-sulfanyl intermediate with benzonitrile, typically using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the benzonitrile moiety.
4-methyl-4H-1,2,4-triazol-3-yl)methanol: Similar triazole ring but with a hydroxyl group instead of a sulfanyl group.
Uniqueness
3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile is unique due to the combination of the triazole ring, sulfanyl group, and benzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.
Properties
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-8-13-14-11(15)16-7-10-4-2-3-9(5-10)6-12/h2-5,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDYSOHNHTKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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